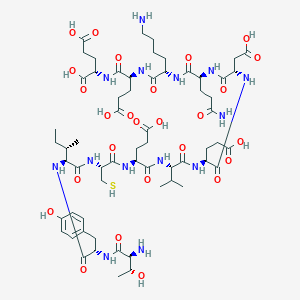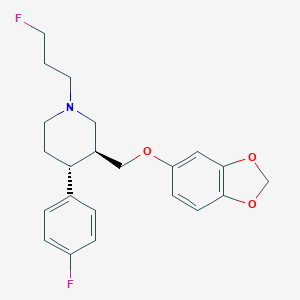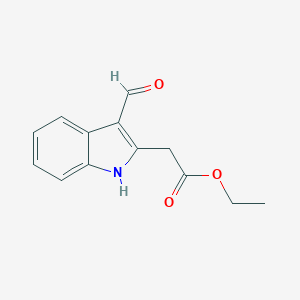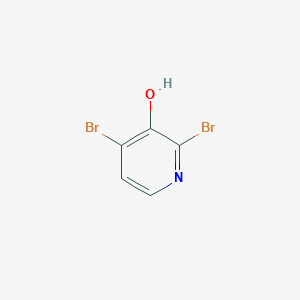
8-Chloro-3-(3-fluoropropyl)-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-3-(3-fluoropropyl)-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol is a chemical compound that belongs to the class of benzazepines. It is a potent and selective dopamine D3 receptor agonist, which has potential applications in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
The mechanism of action of 8-Chloro-3-(3-fluoropropyl)-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol involves the activation of the dopamine D3 receptor. This activation leads to the release of dopamine, which in turn modulates the activity of various neurotransmitters in the brain. This modulation has been shown to have a positive effect on the symptoms of addiction, depression, and schizophrenia.
Biochemical and Physiological Effects:
Studies have shown that 8-Chloro-3-(3-fluoropropyl)-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol has a high affinity and selectivity for the dopamine D3 receptor. This activation of the receptor leads to the release of dopamine, which in turn modulates the activity of various neurotransmitters in the brain. This modulation has been shown to have a positive effect on the symptoms of addiction, depression, and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 8-Chloro-3-(3-fluoropropyl)-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol in lab experiments include its high affinity and selectivity for the dopamine D3 receptor, making it a potent and specific tool for studying the role of this receptor in various neurological and psychiatric disorders. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and expertise to handle and analyze it.
Direcciones Futuras
The potential applications of 8-Chloro-3-(3-fluoropropyl)-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol in the treatment of various neurological and psychiatric disorders are vast. Future research should focus on the development of more potent and selective dopamine D3 receptor agonists, as well as the identification of new targets for the treatment of these disorders. Additionally, the potential toxicity and safety of this compound should be further investigated to ensure its safe use in clinical settings.
Métodos De Síntesis
The synthesis of 8-Chloro-3-(3-fluoropropyl)-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol involves the reaction of 3-fluoropropylamine with 5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-one in the presence of hydrochloric acid and sodium cyanoborohydride. The resulting product is then treated with hydrochloric acid and sodium hydroxide to obtain the final compound.
Aplicaciones Científicas De Investigación
The dopamine D3 receptor is a promising target for the treatment of various neurological and psychiatric disorders, including addiction, depression, and schizophrenia. 8-Chloro-3-(3-fluoropropyl)-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol has been shown to have high affinity and selectivity for the dopamine D3 receptor, making it a potential candidate for the treatment of these disorders.
Propiedades
Número CAS |
133368-69-1 |
|---|---|
Nombre del producto |
8-Chloro-3-(3-fluoropropyl)-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
Fórmula molecular |
C19H21ClFNO |
Peso molecular |
333.8 g/mol |
Nombre IUPAC |
8-chloro-3-(3-fluoropropyl)-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
InChI |
InChI=1S/C19H21ClFNO/c20-18-11-15-7-10-22(9-4-8-21)13-17(16(15)12-19(18)23)14-5-2-1-3-6-14/h1-3,5-6,11-12,17,23H,4,7-10,13H2 |
Clave InChI |
NYRXKXYDQHJEQC-UHFFFAOYSA-N |
SMILES |
C1CN(CC(C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3)CCCF |
SMILES canónico |
C1CN(CC(C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3)CCCF |
Sinónimos |
3-FP-Sch-24518 7-chloro-8-hydroxy-3-(3'-fluoropropyl)-1-phenyl-2,3,4,5-tetrahydro-3-benzazepine N-(3'-fluoropropyl)-Sch 24518 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



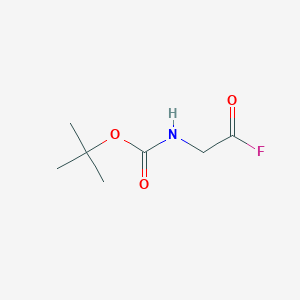


![Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B159603.png)

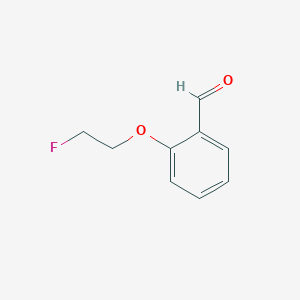
![1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione](/img/structure/B159611.png)
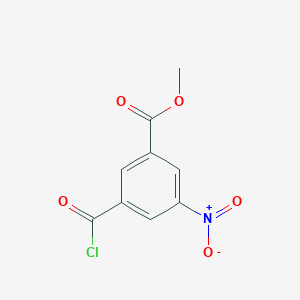
![1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid](/img/structure/B159615.png)
